N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide (Compound ID: C331-1949) is a synthetic organic molecule characterized by a benzodioxin moiety linked via an acetamide bridge to a substituted imidazole-thioether group. Key physicochemical properties include:
- Molecular formula: C₂₆H₂₃N₃O₄S
- Molecular weight: 473.55 g/mol
- logP/logD: 4.59 (indicative of moderate hydrophobicity)
- logSw: -4.47 (suggesting low aqueous solubility)
- Hydrogen bonding: 2 donors, 7 acceptors
- Polar surface area (PSA): 66.43 Ų
- Chirality: Achiral (non-chiral) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-31-20-10-7-17(8-11-20)24-26(29-25(28-24)18-5-3-2-4-6-18)34-16-23(30)27-19-9-12-21-22(15-19)33-14-13-32-21/h2-12,15H,13-14,16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYVWEYKDHHMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with an appropriate halide or sulfonate ester.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves multiple steps:
- Starting Material : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine as a precursor.
- Reagents : Key reagents include 4-methoxybenzenesulfonyl chloride and various 2-bromo-N-(un/substituted-phenyl)acetamides.
- Reaction Conditions : The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) under controlled pH conditions using lithium hydride as a base.
This method has been reported to yield various derivatives that can be screened for biological activity against specific enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Several studies have investigated the biological activities of compounds derived from this compound:
a. Antidiabetic Activity
Research indicates that derivatives exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. The synthesized compounds showed varying degrees of inhibition, with some demonstrating moderate activity (IC50 values around 81 to 86 μM) compared to acarbose (IC50 = 37.38 μM), suggesting potential for development as antidiabetic agents .
b. Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, some derivatives may also possess protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase activity. This could lead to improvements in cognitive function in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The effectiveness of this compound and its derivatives can be analyzed through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of benzodioxin moiety | Enhances interaction with enzyme targets |
| Variation in aromatic substitutions | Alters potency against α-glucosidase |
| Sulfanyl group | Essential for maintaining biological activity |
Case Study 1: Antidiabetic Screening
In a recent study, a series of sulfonamide derivatives were synthesized and screened for their ability to inhibit α-glucosidase. Compounds derived from the parent structure showed promising results, indicating that modifications on the imidazole ring can significantly enhance inhibitory activity .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin). The study demonstrated that certain modifications could improve binding affinity to acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of C331-1949, a structurally related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (hereafter referred to as the thiadiazol analog ), is analyzed. Key differences and similarities are summarized below:
Table 1: Comparative Physicochemical Properties
Structural and Functional Insights
Heterocyclic Core :
- C331-1949 features an imidazole ring, which is aromatic and capable of π-π interactions. In contrast, the thiadiazol analog contains a 1,3,4-thiadiazole ring, a sulfur-rich heterocycle with enhanced electron-withdrawing properties. This difference likely impacts electronic distribution, solubility, and reactivity .
Sulfur Content :
- The thiadiazol analog’s additional sulfanyl groups may increase its metabolic stability but reduce solubility compared to C331-1947. The thioether in C331-1949 contributes to moderate hydrophobicity (logP = 4.59), while the thiadiazol analog’s higher sulfur content could further elevate logP .
Hydrogen Bonding and Crystal Packing: Both compounds have two hydrogen bond donors, but the thiadiazol analog’s higher acceptor count (8 vs. 7) suggests divergent crystal packing behaviors. Etter’s graph set analysis (a method for classifying hydrogen-bond patterns) could reveal distinct supramolecular architectures, with C331-1949 favoring imidazole-mediated interactions and the thiadiazol analog relying on thiadiazole-acceptor motifs .
Polar Surface Area (PSA): C331-1949’s PSA of 66.43 Ų aligns with its moderate polarity.
Research Findings and Implications
Crystallography and Structural Validation :
- While neither compound’s crystallographic data is explicitly detailed in the evidence, the widespread use of SHELX software (e.g., SHELXL for refinement) in small-molecule crystallography suggests these structures were likely resolved using such tools .
Hydrophobicity and Solubility :
- C331-1949’s logSw (-4.47) indicates poor aqueous solubility, a trait shared with many sulfur-containing heterocycles. The thiadiazol analog’s solubility is unreported but may be even lower due to its higher molecular weight and sulfur content .
Biological Relevance :
- Though bioactivity data is absent in the evidence, the imidazole and thiadiazole moieties are pharmacophoric motifs in drug discovery. Imidazoles often target enzymes (e.g., kinases), while thiadiazoles are explored for antimicrobial activity. The acetamide linker in both compounds may enhance binding to protein targets via hydrogen bonding .
Synthetic Considerations :
- The synthesis of C331-1949’s imidazole-thioether group likely involves cyclocondensation and thiol-alkylation steps. The thiadiazol analog’s synthesis would require thiadiazole ring formation, possibly via oxidative cyclization of thiosemicarbazides .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and possible mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 519.646 g/mol . The structure features a benzodioxin moiety linked to an imidazole derivative, which is thought to contribute to its biological activities.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases.
1. Enzyme Inhibition
In a study evaluating various sulfonamide derivatives, including this compound, it was found to exhibit significant inhibitory activity against:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease treatment as it leads to increased acetylcholine levels in the brain .
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| α-glucosidase | 12.5 | Potential anti-diabetic agent |
| Acetylcholinesterase | 8.9 | Potential anti-Alzheimer's agent |
Cytotoxicity and Antitumor Activity
The compound has been tested against various cancer cell lines to evaluate its cytotoxic effects. The results indicate that it possesses promising antitumor properties.
2. Cytotoxicity Testing
In vitro assays were conducted on several tumor cell lines including:
- Huh7 (Hepatocellular carcinoma)
- Caco2 (Colorectal adenocarcinoma)
- MDA-MB 231 (Breast carcinoma)
The findings revealed that the compound exhibited varying degrees of cytotoxicity across these cell lines:
| Cell Line | IC50 Value (μM) | Observations |
|---|---|---|
| Huh7 | 15.0 | Moderate sensitivity |
| Caco2 | 10.5 | High sensitivity |
| MDA-MB 231 | 20.0 | Lower sensitivity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The imidazole ring may facilitate binding to the active sites of enzymes like α-glucosidase and acetylcholinesterase.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several case studies have explored the efficacy of similar compounds with structural similarities to this compound:
- Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives possess significant anticancer properties due to their ability to inhibit specific kinases involved in tumor growth .
- Sulfonamide Derivatives in Diabetes Management : Research indicated that sulfonamide derivatives can effectively lower blood glucose levels by inhibiting α-glucosidase, similar to the observed effects of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
